oxophosphanium CAS No. 88648-37-7](/img/structure/B14379860.png)
[2-(4-Chlorophenyl)ethoxy](1-hydroxyethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)ethoxyoxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethoxyoxophosphanium typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-chlorophenyl)ethanol. This intermediate is then reacted with phosphorus oxychloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)ethoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium compounds. These products have diverse applications in various chemical processes and industries.
Scientific Research Applications
2-(4-Chlorophenyl)ethoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor to various compounds.
Phosphinic acid, (1-hydroxyethyl)-, 2-(4-chlorophenyl)ethyl ester: Shares structural similarities and is used in similar applications.
Uniqueness
2-(4-Chlorophenyl)ethoxyoxophosphanium is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
88648-37-7 |
|---|---|
Molecular Formula |
C10H13ClO3P+ |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C10H13ClO3P/c1-8(12)15(13)14-7-6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3/q+1 |
InChI Key |
BRSGSYISHQVMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[P+](=O)OCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



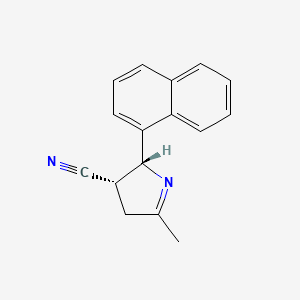

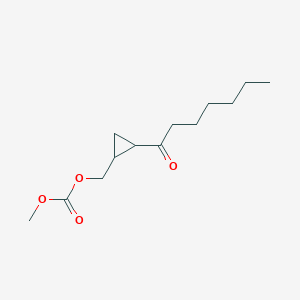
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
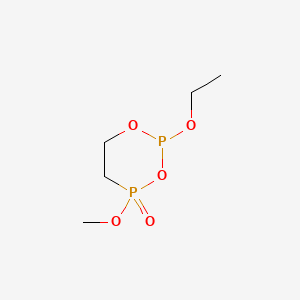
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
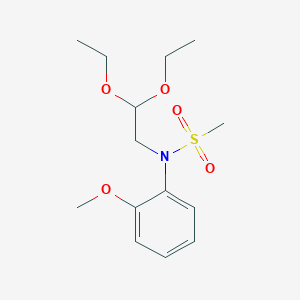
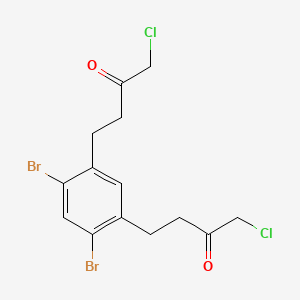
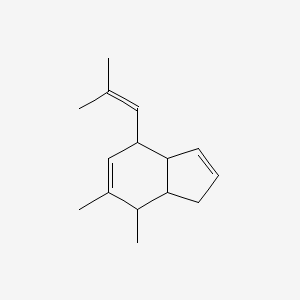
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
